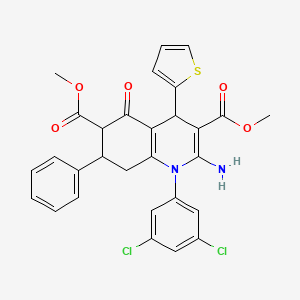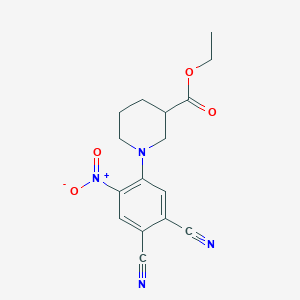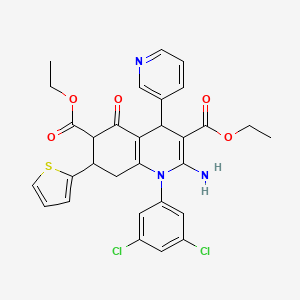![molecular formula C17H22N2O3 B4311108 4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE](/img/structure/B4311108.png)
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE
Descripción general
Descripción
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE is a complex organic compound that features both an indole and an oxazolidinone moiety. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The oxazolidinone ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the oxazolidinone ring can yield different amine derivatives.
Aplicaciones Científicas De Investigación
4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE has several scientific research applications:
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes. The oxazolidinone ring can also play a role in the compound’s activity by stabilizing certain conformations or facilitating interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety but lacks the oxazolidinone ring.
Oxazolidinone derivatives: Compounds with similar oxazolidinone rings but different substituents on the indole moiety.
Uniqueness
The uniqueness of 4-HYDROXY-4,5,5-TRIMETHYL-3-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-1,3-OXAZOLAN-2-ONE lies in its combination of the indole and oxazolidinone rings, which confer a unique set of chemical and biological properties.
Propiedades
IUPAC Name |
4-hydroxy-4,5,5-trimethyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-5-6-14-13(9-11)12(10-18-14)7-8-19-15(20)22-16(2,3)17(19,4)21/h5-6,9-10,18,21H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJYGYMVCRYFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3C(=O)OC(C3(C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-amino-5-fluoro-1'-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4311030.png)
![2'-amino-7',7'-dimethyl-1'-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4311045.png)

![2-amino-4-(2,5-dimethoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4311055.png)

![2-{1-[(4-FLUOROPHENYL)METHYL]-5-OXO-3-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE](/img/structure/B4311075.png)
![1-(4-methoxyphenyl)-3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B4311080.png)

![2'-amino-6-chloro-1'-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-7-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4311090.png)
![9-CHLORO-5-(4-CHLOROPHENYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE](/img/structure/B4311095.png)
![3-[2-(4,7-DICHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4311105.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)butanamide](/img/structure/B4311110.png)

![methyl 5-amino-6-cyano-2-methyl-7-[4-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B4311127.png)
